

# stability of Sodium 2-(2-hydroxyethoxy)acetate at different pH and temperature conditions

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## Compound of Interest

Compound Name: Sodium 2-(2-hydroxyethoxy)acetate

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## Technical Support Center: Sodium 2-(2-hydroxyethoxy)acetate

A Guide to Understanding and Managing Stability in Experimental and Developmental Settings

Welcome to the technical support guide for **Sodium 2-(2-hydroxyethoxy)acetate** (CAS No. 142047-97-0). As researchers and drug development professionals, understanding the chemical stability of every component in your workflow is paramount to ensuring data integrity, reproducibility, and the ultimate safety and efficacy of your product. This document provides in-depth, field-proven insights into the stability of **Sodium 2-(2-hydroxyethoxy)acetate** under various pH and temperature conditions. It is structured as a practical resource, combining frequently asked questions with actionable troubleshooting guides and validated experimental protocols.

## Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common high-level questions regarding the stability of **Sodium 2-(2-hydroxyethoxy)acetate**.

Q1: What is **Sodium 2-(2-hydroxyethoxy)acetate**, and why is its stability a critical parameter?

**Sodium 2-(2-hydroxyethoxy)acetate** is the sodium salt of 2-(2-hydroxyethoxy)acetic acid, appearing as a water-soluble, white crystalline solid.<sup>[1]</sup> Its molecular formula is  $C_4H_7NaO_4$ , with

a molar mass of approximately 142.09 g/mol .[2][3] It finds use in various applications, including as a versatile building block in organic synthesis and potentially as an excipient in pharmaceutical formulations.[1]

Stability is a critical concern because chemical degradation can lead to:

- **Loss of Potency:** If used as an active ingredient or a critical reagent, its degradation reduces its effective concentration.
- **Formation of Impurities:** Degradation products can interfere with analytical measurements or, in a drug product, may have different toxicological or pharmacological profiles.[4]
- **Changes in Physicochemical Properties:** Degradation can alter properties like pH, solubility, and compatibility with other components in a formulation.[5]

Q2: What is the primary degradation pathway for **Sodium 2-(2-hydroxyethoxy)acetate** in aqueous solutions?

The primary degradation pathway is the hydrolysis of the ether-acetate linkage.[1] This reaction is analogous to the hydrolysis of an ester, where the molecule is split by water.[6][7] The reaction is catalyzed by both acid ( $H^+$ ) and base ( $OH^-$ ), leading to the cleavage of the bond between the carbonyl carbon and the ether oxygen.[8][9] This process yields 2-(2-hydroxyethoxy)acetic acid and a corresponding sodium salt if a base is consumed or formed.[1]

Fig 1. Primary hydrolytic degradation pathway.

Q3: Under which pH conditions is the compound most susceptible to degradation?

The compound is most vulnerable to hydrolysis under strongly acidic ( $pH < 4$ ) and strongly alkaline ( $pH > 10$ ) conditions.[1] The rate of hydrolysis is generally at its minimum in the neutral to slightly acidic pH range.

- **Acid-Catalyzed Hydrolysis ( $pH < 4$ ):** The reaction is reversible.[6][7] To drive the reaction towards completion (i.e., complete degradation), an excess of water is required, which is always present in aqueous solutions.[7]

- Base-Catalyzed Hydrolysis (pH > 10): This reaction, also known as saponification, is irreversible and typically faster than acid-catalyzed hydrolysis.<sup>[6][7]</sup> The process consumes hydroxide ions and results in the formation of the sodium salt of the carboxylic acid and the alcohol.<sup>[8]</sup>

Q4: How does temperature impact the stability of **Sodium 2-(2-hydroxyethoxy)acetate**?

Temperature significantly accelerates the rate of degradation. As a general rule, reaction rates, including hydrolysis, increase with temperature, often following the principles of the Arrhenius equation.<sup>[10]</sup>

- In Solution: Elevated temperatures (e.g., 40-80 °C) are commonly used in forced degradation studies to accelerate hydrolysis and predict long-term stability at lower temperatures.<sup>[10]</sup>
- In Solid State: Thermogravimetric analysis (TGA) indicates that the solid compound is thermally stable up to high temperatures, with decomposition occurring above 210°C.<sup>[1]</sup> However, for practical storage, it is recommended to store it at room temperature or under refrigerated conditions (2-8°C) to minimize any potential long-term degradation, especially in the presence of moisture.<sup>[11][12]</sup>

## Part 2: Troubleshooting Guide

This section provides solutions to specific issues you may encounter during your experiments.

Problem Encountered	Probable Cause	Recommended Action & Scientific Rationale
An unexpected new peak appears in my HPLC chromatogram over time.	Chemical Degradation. The new peak is likely a degradation product, most commonly 2-(2-hydroxyethoxy)acetic acid. <a href="#">[1]</a>	1. Confirm Identity: If using LC-MS, check for a mass corresponding to the acid form (m/z 120.1). <a href="#">[1]</a> 2. Check Conditions: Verify the pH and storage temperature of your solution. If the pH has shifted to <4 or >10, or if the solution was exposed to high temperatures, hydrolysis is the likely cause. 3. Validate Method: Ensure your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradants. <a href="#">[4]</a> Refer to the Protocol for Forced Degradation Study below.
The pH of my aqueous formulation is decreasing during my stability study.	Base-Catalyzed Hydrolysis. The hydrolysis of the compound consumes hydroxide ions (OH <sup>-</sup> ), leading to a decrease in pH (making the solution more acidic). <a href="#">[6]</a> <a href="#">[7]</a> The formation of the carboxylic acid degradation product also contributes to lowering the pH.	1. Buffer the Formulation: If the pH must be maintained, use a suitable buffer system with sufficient capacity to resist this pH drift. Sodium acetate itself can be used in buffer systems. <a href="#">[13]</a> <a href="#">[14]</a> 2. Re-evaluate Storage pH: Consider adjusting the initial pH of your formulation to a range where the compound is more stable (ideally between pH 4 and 7).
I'm observing poor or inconsistent recovery of the compound in my assay.	1. Significant Degradation: The compound may have degraded significantly due to improper storage (wrong pH, high	1. Perform a Forced Degradation Study: Use the protocol below to understand the compound's stability limits

temperature, or light exposure).[4][15] 2. Excipient Incompatibility: The compound may be interacting with other excipients in the formulation, leading to degradation.[5]

under various stress conditions (acid, base, oxidation, heat, light).[10] This will help define appropriate storage and handling conditions. 2. Conduct Compatibility Studies: Prepare binary mixtures of Sodium 2-(2-hydroxyethoxy)acetate with each excipient in your formulation (e.g., 1:1 ratio), expose them to stress conditions (e.g., 40°C/75% RH), and analyze for degradation.[5]

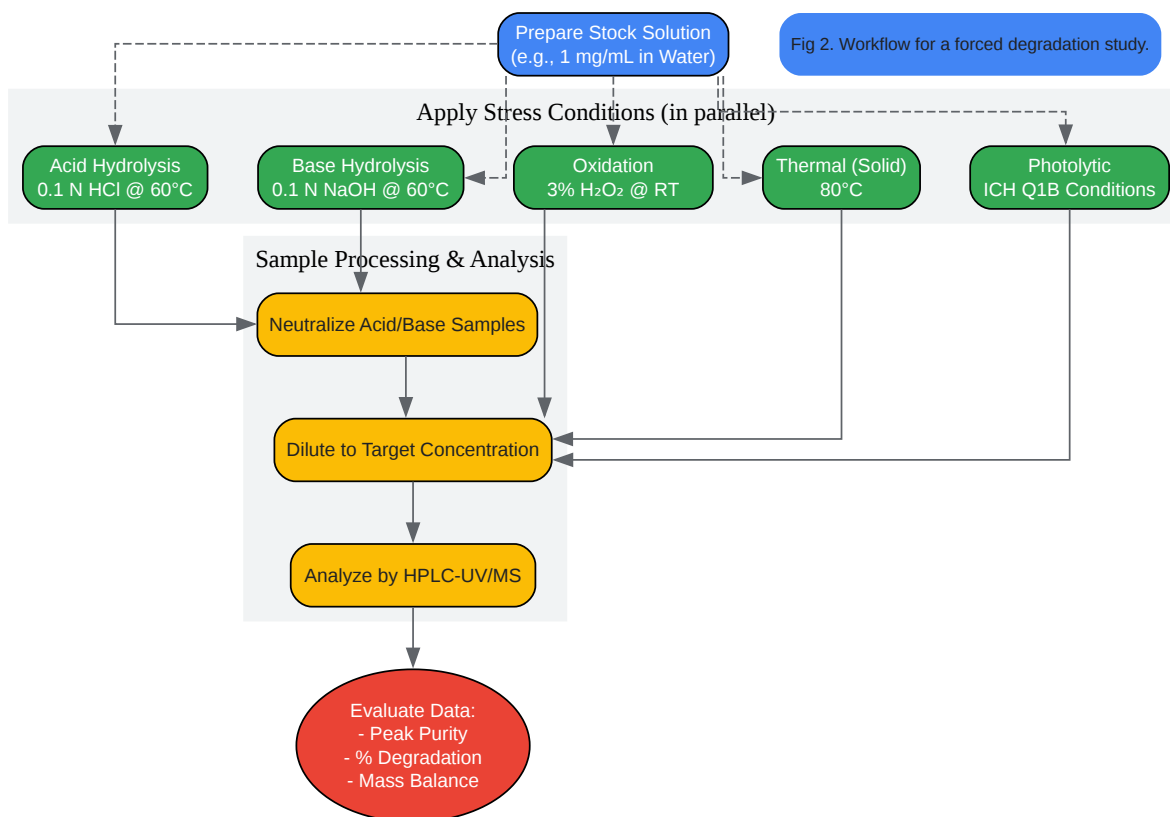
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## Part 3: Experimental Protocols & Data

To ensure the integrity of your results, it is essential to use a validated, stability-indicating analytical method. The following is a generalized protocol for conducting a forced degradation study, which is a cornerstone of method validation and stability assessment.[4][10]

### Protocol: Forced Degradation Study for Stability-Indicating Method Development

Objective: To intentionally degrade **Sodium 2-(2-hydroxyethoxy)acetate** under various stress conditions to identify potential degradation products and confirm that the analytical method can adequately separate them from the intact compound.



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Fig 2. Workflow for a forced degradation study.

#### Methodology:

- **Stock Solution Preparation:** Prepare a 1 mg/mL stock solution of **Sodium 2-(2-hydroxyethoxy)acetate** in high-purity water.
- **Acid Hydrolysis:** Mix 5 mL of stock solution with 5 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl. Heat at 60°C for a specified time (e.g., 2-8 hours).

Withdraw samples periodically, cool, and neutralize with an equivalent amount of 0.1 N NaOH before analysis.[\[10\]](#)[\[15\]](#)

- Base Hydrolysis: Mix 5 mL of stock solution with 5 mL of 0.2 N NaOH. Heat at 60°C. This reaction is often faster, so sample at earlier time points (e.g., 30-60 minutes). Cool and neutralize with 0.1 N HCl before analysis.[\[10\]](#)[\[15\]](#)
- Oxidative Degradation: Mix 5 mL of stock solution with 5 mL of 6% H<sub>2</sub>O<sub>2</sub> to achieve a final concentration of 3% H<sub>2</sub>O<sub>2</sub>. Store at room temperature for 24 hours, protected from light.[\[10\]](#)
- Thermal Degradation: Store the solid powder in a vial at 80°C for 48 hours. Dissolve the stressed powder in water to the target concentration for analysis.[\[10\]](#)
- Control Sample: Keep a portion of the stock solution at 2-8°C, protected from light, to serve as an unstressed control.
- Analysis: Analyze all stressed samples and the control using a suitable HPLC method (e.g., C18 column with a phosphate buffer/acetonitrile mobile phase) with UV or MS detection.[\[1\]](#)[\[16\]](#)

## Expected Results & Data Interpretation

The goal is to achieve 5-20% degradation to ensure that the method can detect and quantify impurities at relevant levels.[\[10\]](#)

Table 1: Summary of Stability Profile and Expected Degradation

Stress Condition	Reagents & Conditions	Expected Stability	Primary Degradation Product
Acidic	0.1 N HCl, 60°C	Labile. Significant degradation expected. [1]	2-(2-hydroxyethoxy)acetic acid
Alkaline	0.1 N NaOH, 60°C	Highly Labile. Rapid degradation expected. [1]	2-(2-hydroxyethoxy)acetic acid
Oxidative	3% H <sub>2</sub> O <sub>2</sub> , Room Temp	Likely Stable. The molecule lacks common easily oxidizable functional groups.[1]	Minimal degradation expected.
Thermal (Solid)	80°C	Stable. Solid-state is generally stable well below the decomposition point of 210°C.[1]	No significant degradation expected.

By comparing the chromatograms of the stressed samples to the control, you can confirm peak purity and calculate the percentage of degradation. This process validates your analytical method as "stability-indicating" and provides a clear picture of the compound's vulnerabilities.

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